

GR 113808 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interes	it	
Compound Name:	GR 113808	
Cat. No.:	B1672113	Get Quote

GR 113808: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR 113808 is a potent and highly selective antagonist of the 5-hydroxytryptamine receptor 4 (5-HT4). Its high affinity and specificity have established it as an invaluable pharmacological tool for the characterization of the 5-HT4 receptor and for investigating its physiological and pathophysiological roles. This document provides a detailed overview of the chemical structure, physicochemical and pharmacological properties, and the primary signaling pathways associated with **GR 113808**. It is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Chemical Structure and Properties

GR 113808, with the IUPAC name [1-[2-[(methylsulfonyl)amino]ethyl]-4-piperidinyl]methyl 1-methyl-1H-indole-3-carboxylate, is a synthetic organic compound.[1] Its fundamental chemical and physical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	[1-[2- [(methylsulfonyl)amino]ethyl]-4 -piperidinyl]methyl 1-methyl- 1H-indole-3-carboxylate	[1]
CAS Number	144625-51-4	[2][3]
Molecular Formula	C19H27N3O4S	[2][3]
Molecular Weight	393.50 g/mol	[3]
SMILES	CN1C=C(C(=O)OCC2CCN(CC NS(C) (=O)=O)CC2)C2=CC=CC=C12	[2]
Appearance	Off-white solid	[3]

Table 1: Chemical and Physical Properties of GR 113808

Pharmacological Properties

GR 113808 is distinguished by its high affinity and selectivity for the 5-HT4 receptor. It acts as a competitive antagonist, effectively blocking the receptor's activation by serotonin and other agonists.

Receptor Binding Affinity

The binding affinity of **GR 113808** for the 5-HT4 receptor has been extensively characterized in various in vitro systems. The following table summarizes key quantitative data.

Parameter	Species/Tissue	Value	Reference
pKi	Guinea pig striatum	9.3 - 10.3	[3]
Kd	Cloned human 5-HT4 receptors	0.15 nM	[2]
Kd	Guinea pig striatum	0.4 - 1 nM	[3]
рКВ	Human colonic muscle	9.43	[2]
IC50	Guinea pig striatum	113 nM	[3]

Table 2: 5-HT4 Receptor Binding Affinity of GR 113808

Receptor Selectivity

A critical feature of **GR 113808** is its high selectivity for the 5-HT4 receptor over other serotonin receptor subtypes and other neurotransmitter receptors. This selectivity is crucial for its use as a specific pharmacological probe.

Receptor Subtype	Selectivity Fold-Change vs. 5-HT4	Reference
5-HT1A	>300	[2]
5-HT1B	>300	[2]
5-HT2A	>300	[2]
5-HT2C	>300	[2]
5-HT3	>300	[2]

Table 3: Selectivity of GR 113808 for 5-HT Receptor Subtypes

Experimental Protocols

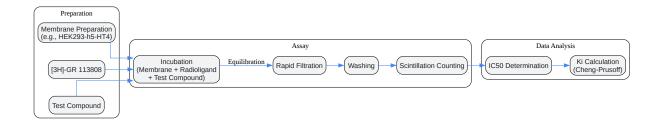
The following sections outline the general methodologies for key experiments used to characterize the pharmacological properties of **GR 113808**.

Radioligand Binding Assay

This protocol describes a typical competition binding assay to determine the affinity of a test compound for the 5-HT4 receptor using [³H]-**GR 113808** as the radioligand.

Objective: To determine the inhibition constant (Ki) of a test compound for the 5-HT4 receptor.

Materials:


- Membrane preparations from cells expressing 5-HT4 receptors (e.g., HEK293-h5-HT4) or from tissues rich in these receptors (e.g., guinea pig striatum).
- [3H]-GR 113808 (Radioligand).
- Unlabeled GR 113808 (for determining non-specific binding).
- Test compounds.
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- 96-well microplates.
- Glass fiber filters.
- Scintillation cocktail.
- · Liquid scintillation counter.

Procedure:

- Incubation: In each well of a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-GR 113808 (typically near its Kd value), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled GR 113808.
- Equilibration: Incubate the plates at room temperature for a sufficient period to reach equilibrium (e.g., 60 minutes).

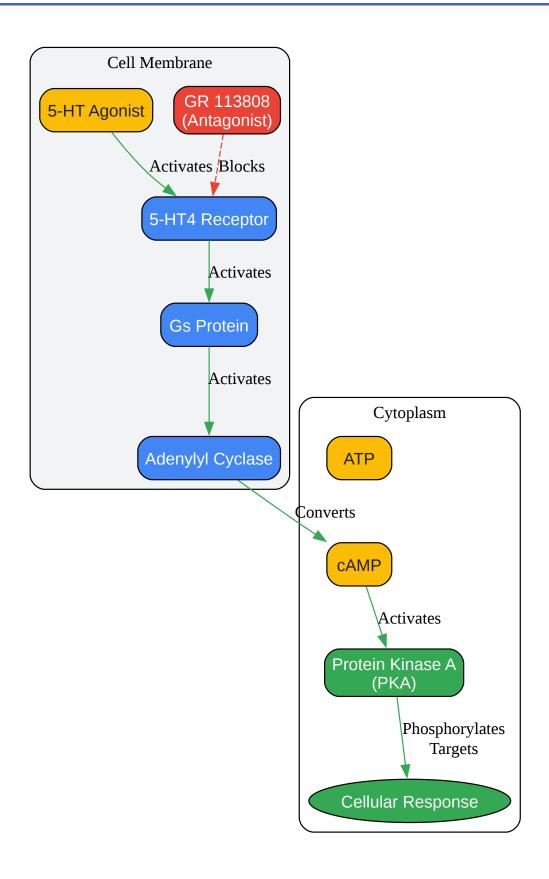
- Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
- Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
- Data Analysis: Calculate the specific binding at each concentration of the test compound.
 Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Click to download full resolution via product page

Radioligand Binding Assay Workflow

Signaling Pathways

The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. Activation of the 5-HT4 receptor by an agonist initiates a signaling cascade that leads to the modulation of various cellular functions.


Gs-Protein Dependent Pathway

The canonical signaling pathway for the 5-HT4 receptor involves its coupling to the stimulatory G-protein, Gs.

- Receptor Activation: Binding of an agonist to the 5-HT4 receptor induces a conformational change.
- G-Protein Coupling: The activated receptor binds to the Gs protein, causing the exchange of GDP for GTP on the Gαs subunit.
- Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates and activates adenylyl cyclase.
- cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
- Downstream Effectors: cAMP acts as a second messenger, activating downstream effectors such as Protein Kinase A (PKA).

GR 113808, as an antagonist, binds to the 5-HT4 receptor but does not induce this conformational change, thereby preventing the initiation of this signaling cascade.

Click to download full resolution via product page

5-HT4 Receptor Gs-Protein Signaling Pathway

Conclusion

GR 113808 remains a cornerstone in the study of the 5-HT4 receptor. Its high potency and selectivity allow for precise investigation of the receptor's role in various physiological systems. The data and protocols presented in this guide offer a foundational resource for researchers aiming to utilize this important pharmacological tool in their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GR 113808 chemical structure and properties].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672113#gr-113808-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com